Glufosfamide

Vue d'ensemble

Description

Méthodes De Préparation

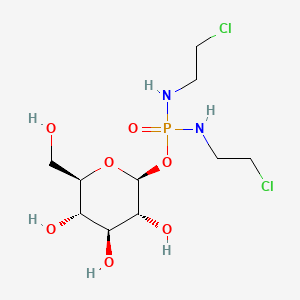

Voies de Synthèse et Conditions de Réaction : La synthèse du glufosfamide implique la liaison glycosidique du β-D-glucose avec la moutarde d’isophosphoramide. La réaction implique généralement l’utilisation d’un donneur de glycosyle et d’un accepteur dans des conditions spécifiques pour former la liaison glycosidique. Les conditions de réaction incluent souvent l’utilisation de catalyseurs et de solvants pour faciliter la réaction et garantir un rendement et une pureté élevés .

Méthodes de Production Industrielle : La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la pureté du produit final. Le processus de production est optimisé pour maximiser le rendement et minimiser les déchets, le rendant économiquement viable pour une production à grande échelle .

Analyse Des Réactions Chimiques

Types de Réactions : Le glufosfamide subit plusieurs types de réactions chimiques, notamment :

Hydrolyse : Le composé peut subir une hydrolyse pour libérer le groupe alkylant actif, la moutarde d’isophosphoramide.

Oxydation et Réduction : Ces réactions peuvent modifier les groupes fonctionnels au sein de la molécule, affectant son activité et sa stabilité.

Substitution : Les groupes chloroéthyle du this compound peuvent subir des réactions de substitution avec des nucléophiles.

Réactifs et Conditions Courants :

Hydrolyse : Se produit généralement en conditions aqueuses, souvent catalysée par des acides ou des bases.

Oxydation et Réduction : Les réactifs courants comprennent les agents oxydants comme le peroxyde d’hydrogène et les agents réducteurs comme le borohydrure de sodium.

Substitution : Les nucléophiles comme les amines ou les thiols sont couramment utilisés dans les réactions de substitution.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent le groupe alkylant actif, la moutarde d’isophosphoramide, et divers dérivés substitués en fonction des conditions de réaction spécifiques .

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Glufosfamide has a wide range of scientific research applications, including:

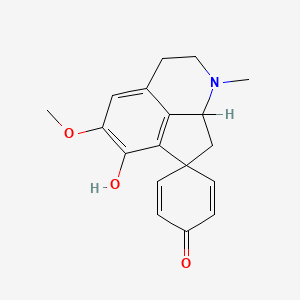

Mécanisme D'action

Le glufosfamide exerce ses effets en utilisant le mécanisme de transport du glucose pour pénétrer dans les cellules. Une fois à l’intérieur de la cellule, il est hydrolysé pour libérer le groupe alkylant actif, la moutarde d’isophosphoramide. Ce groupe forme ensuite des liaisons croisées d’ADN, ce qui conduit à l’inhibition de la synthèse de l’ADN et à la mort cellulaire . La fraction glucose améliore la sélectivité du composé pour les cellules cancéreuses, qui ont un mécanisme d’absorption du glucose régulé à la hausse .

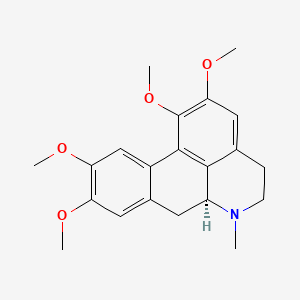

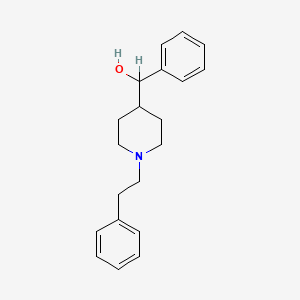

Composés Similaires :

Ifosfamide : Le composé parent du this compound, utilisé comme agent chimiothérapeutique.

Cyclophosphamide : Un autre agent alkylant avec un mécanisme d’action similaire.

Melphalan : Un agent alkylant utilisé dans le traitement du myélome multiple.

Comparaison : Le this compound est unique dans sa capacité à exploiter le mécanisme de transport du glucose pour le ciblage sélectif des cellules cancéreuses. Cette propriété réduit potentiellement les effets secondaires associés aux agents alkylants traditionnels, qui n’ont pas cette sélectivité . De plus, la liaison glycosidique dans le this compound améliore sa perméabilité cellulaire par rapport à son composé parent, l’ifosfamide .

Comparaison Avec Des Composés Similaires

Ifosfamide: The parent compound of glufosfamide, used as a chemotherapeutic agent.

Cyclophosphamide: Another alkylating agent with a similar mechanism of action.

Melphalan: An alkylating agent used in the treatment of multiple myeloma.

Comparison: this compound is unique in its ability to exploit the glucose transport mechanism for selective targeting of cancer cells. This property potentially reduces the side effects associated with traditional alkylating agents, which do not have this selectivity . Additionally, the glycosidic linkage in this compound enhances its cell permeability compared to its parent compound, ifosfamide .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-bis(2-chloroethylamino)phosphoryloxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Cl2N2O7P/c11-1-3-13-22(19,14-4-2-12)21-10-9(18)8(17)7(16)6(5-15)20-10/h6-10,15-18H,1-5H2,(H2,13,14,19)/t6-,7-,8+,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVUJBVBCOISSP-SPFKKGSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)NP(=O)(NCCCl)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCl)NP(=O)(NCCCl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2N2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031222 | |

| Record name | Glucosylifosfamide mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Beta-D-glucosyl-ifosfamide mustard (D 19575, glc-IPM, INN = glufosfamide) is a new agent for cancer chemotherapy. Its mode of action, which is only partly understood, was investigated at the DNA level. In the breast carcinoma cell line MCF7 glufosfamide inhibited both the synthesis of DNA and protein in a dose-dependent manner, as shown by the decreased incorporation of (3)H-methyl-thymidine into DNA and (14)C-methionine into protein of these cells. Treatment of MCF7 cells with 50 microM glufosfamide was sufficient to trigger poly(ADP-ribose) polymerase (PARP) activation, as revealed by immunofluorescence analysis. Both CHO-9 cells, which are O6-methylguanine-DNA methyltransferase (MGMT)-deficient, and an isogenic derivative, which has a high level of MGMT, showed the same cytotoxic response to beta-D-glc-IPM, indicating that the O6 position of guanine is not the critical target for cytotoxicity. By contrast, a sharp decrease in survival of cross-link repair deficient CL-V5 B cells was observed already at concentrations of 0.1 mM beta-D-glc-IPM, whereas the wild-type V79 cells showed a 90% reduction in survival only after treatment with 0.5 mM of this compound. The therapeutically inactive beta-L-enantiomer of glufosfamide also showed genotoxic effects in the same assays but at much higher doses. This was probably due to small amounts of ifosfamide mustard formed under the conditions of incubation. The results indicate that the DNA crosslinks are the most critical cytotoxic lesions induced by beta-D-glc-IPM. | |

| Record name | GLUFOSFAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

132682-98-5 | |

| Record name | Glufosfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132682-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glufosfamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132682985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glufosfamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glucosylifosfamide mustard | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLUFOSFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W5N8SZD9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUFOSFAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7024 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

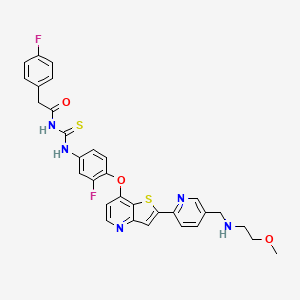

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

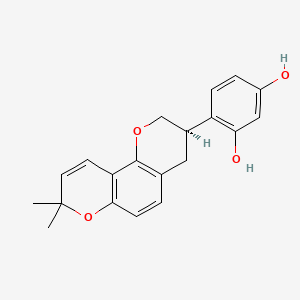

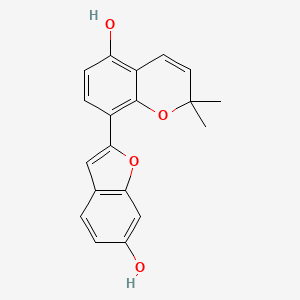

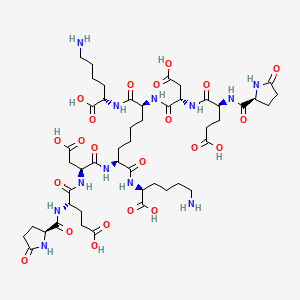

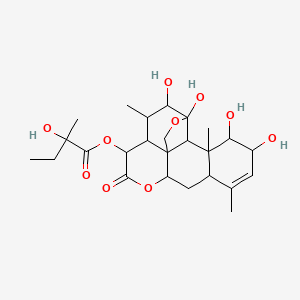

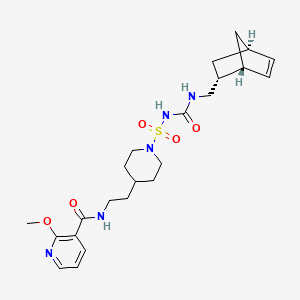

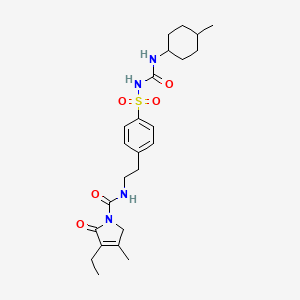

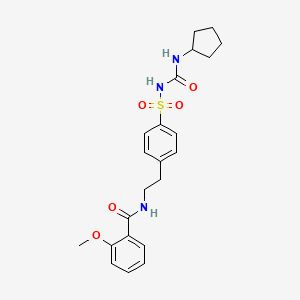

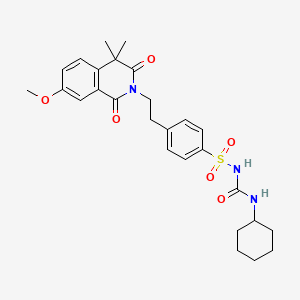

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.